N-(3,4-dimethoxybenzyl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide

Description

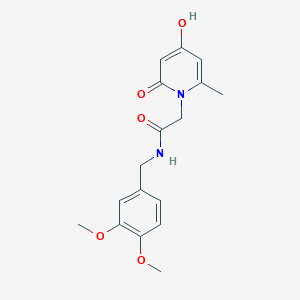

N-(3,4-dimethoxybenzyl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide is a synthetic acetamide derivative characterized by a dimethoxy-substituted benzyl group linked to a 4-hydroxy-6-methyl-2-oxopyridinone moiety.

- Dimethoxybenzyl group: Electron-rich aromatic system, often associated with enhanced membrane permeability and receptor binding in CNS-targeting drugs.

- Pyridinone ring: A six-membered lactam with a hydroxyl and methyl substituent, which may contribute to hydrogen bonding and metabolic stability.

- Acetamide linker: Facilitates structural flexibility and interactions with biological targets, common in pharmaceuticals like analgesics and enzyme inhibitors.

Properties

Molecular Formula |

C17H20N2O5 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide |

InChI |

InChI=1S/C17H20N2O5/c1-11-6-13(20)8-17(22)19(11)10-16(21)18-9-12-4-5-14(23-2)15(7-12)24-3/h4-8,20H,9-10H2,1-3H3,(H,18,21) |

InChI Key |

MYDZQKNFGJWDIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=O)N1CC(=O)NCC2=CC(=C(C=C2)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction:

- Industrial production methods typically involve large-scale synthesis using optimized conditions.

- Solvent choice, temperature, and catalysts play crucial roles in achieving high yields.

Chemical Reactions Analysis

Oxidation: The compound can undergo oxidation reactions, converting the hydroxyl group to a carbonyl group.

Reduction: Reduction of the pyridine ring may yield a saturated derivative.

Substitution: The benzyl group can be substituted with other functional groups.

Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic media.

Reduction: Sodium borohydride (NaBH) or hydrogen gas (H) with a suitable catalyst.

Substitution: Various nucleophiles (e.g., amines, halides) under appropriate conditions.

- Oxidation: Formation of the corresponding carboxylic acid.

- Reduction: Saturated derivative of the pyridine ring.

- Substitution: Benzyl group substitution products.

Scientific Research Applications

Medicine: Investigated for potential therapeutic effects due to its structural resemblance to certain natural products.

Chemical Biology: Used as a probe to study specific biological pathways.

Industry: Limited applications due to its complexity.

Mechanism of Action

Molecular Targets: Interaction with specific receptors or enzymes.

Pathways: Modulation of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analog: AMC3 (Compound 2a)

Structure: N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide . Key Differences:

- Substituents: AMC3 features a bromophenyl group and cyano-pyridinone, whereas the target compound has a dimethoxybenzyl group and hydroxylated pyridinone.

- The hydroxyl group in the target compound may improve solubility and antioxidant capacity relative to AMC3’s cyano group .

Antioxidant Coumarin-Acetamide Derivatives

Structures :

- N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxocoumarin-4-yloxy)acetamide

- N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxocoumarin-4-yloxy)acetamide .

Comparison : - Core Heterocycles: Coumarin (benzopyrone) vs. pyridinone. Coumarins exhibit strong antioxidant activity via radical scavenging, while pyridinones may rely on hydroxyl groups for similar effects.

- Activity: The coumarin derivatives showed superior antioxidant activity to ascorbic acid (IC50: ~10 µM vs. 25 µM for ascorbic acid).

Quinoline-Based Acetamides (Patent Compounds)

Examples :

- N-(3-cyano-4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide . Key Differences:

- Heterocycles: Quinoline (fused benzene-pyridine) vs. pyridinone. Quinoline derivatives often target kinases or DNA-binding proteins, whereas pyridinones may modulate oxidative pathways.

- Substituents : The patent compounds include tetrahydrofuran-oxy and piperidine groups, enhancing solubility and target affinity. The target compound’s dimethoxybenzyl group may favor GPCR interactions (e.g., FPRs) over kinase inhibition .

Benzothiazole Acetamide Derivatives

Examples :

Biological Activity

N-(3,4-dimethoxybenzyl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethoxybenzyl moiety and a pyridine derivative. The presence of these functional groups is significant as they influence the compound's interaction with biological targets.

1. Anticancer Properties

Research indicates that derivatives of compounds similar to this compound exhibit anticancer activities. For instance, naproxen derivatives have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in cancer progression by promoting inflammation and tumor growth .

2. Inhibition of Acetylcholinesterase

Compounds with similar structural features have been evaluated for their ability to inhibit human acetylcholinesterase (hAChE), an enzyme linked to cognitive disorders such as Alzheimer's disease. Inhibitors of hAChE can enhance cholinergic neurotransmission, potentially improving cognitive function. Studies have demonstrated that certain derivatives can achieve significant inhibition percentages, making them candidates for further development in treating cognitive impairments .

Case Studies and Experimental Data

| Study | Compound | Activity | IC50 Value | Mechanism |

|---|---|---|---|---|

| Study 1 | Naproxen Derivative | Anticancer | 15 µM | COX inhibition |

| Study 2 | Similar Compound | hAChE Inhibition | 50 µM | Non-covalent interactions with active site |

In one study, naproxen was shown to induce apoptosis in bladder cancer cells by inhibiting protein kinase B (AKT) phosphorylation, which is critical for cell survival pathways . Another study focused on the cognitive-enhancing effects of hAChE inhibitors derived from oxazolones, showing promising results in animal models for memory recovery .

Pharmacokinetic Properties

The pharmacokinetic profiles of compounds similar to this compound suggest favorable absorption and distribution characteristics. In silico studies predict good blood-brain barrier permeability for certain derivatives, which is essential for CNS-targeted therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.